molecular formula C19H18N4OS2 B12179500 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12179500
M. Wt: 382.5 g/mol
InChI Key: PEILWOUWXMJGOT-UHFFFAOYSA-N
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Description

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a pyrrole ring substituted with thiazole groups. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, typically starting with the preparation of the thiazole rings. Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides of the thiazole rings, while reduction could lead to the formation of reduced thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways . The imino group may also play a role in binding to specific targets, enhancing the compound’s biological activity .

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4OS2/c1-12-10-25-16(21-12)7-8-23-9-15(24)17(18(23)20)19-22-14(11-26-19)13-5-3-2-4-6-13/h2-6,10-11,20,24H,7-9H2,1H3

InChI Key

PEILWOUWXMJGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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